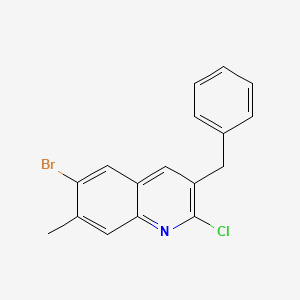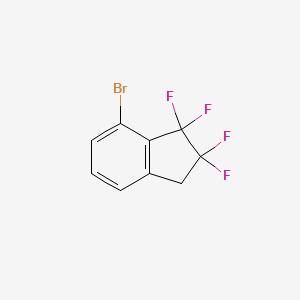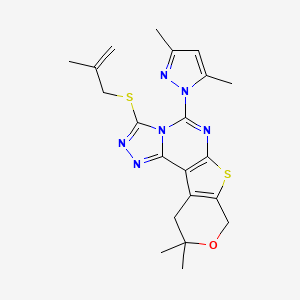
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene is a silicon-containing organic compound with the molecular formula C20H26O2Si2. This compound is characterized by the presence of two silicon atoms, two oxygen atoms, and a conjugated diene system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene typically involves the hydroboration of 3,8-dimethyl-3,8-divinyl-4,7-dioxa-3,8-disiladeca-1,9-diene with thexylborane. This reaction forms bis-B-thexyl-silaboracycles, which are then treated with excess ylide and subjected to an oxidation-hydrolysis reaction using TAO·2H2O to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated silicon compounds.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing polymers and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dioxa-3,8-disiladeca-1,9-diene, 3,3,8,8-tetramethyl-: This compound shares a similar backbone but differs in the substitution pattern, leading to different chemical properties and applications.
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene: The parent compound with slight variations in the substituents can lead to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
920755-44-8 |
|---|---|
Molekularformel |
C20H26O2Si2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
ethenyl-[2-(ethenyl-methyl-phenylsilyl)oxyethoxy]-methyl-phenylsilane |
InChI |
InChI=1S/C20H26O2Si2/c1-5-23(3,19-13-9-7-10-14-19)21-17-18-22-24(4,6-2)20-15-11-8-12-16-20/h5-16H,1-2,17-18H2,3-4H3 |
InChI-Schlüssel |
ICALEVKBUNEZAD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C=C)(C1=CC=CC=C1)OCCO[Si](C)(C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)


![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)


![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)

![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)



